6,7-diethoxy-1-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6,7-Diethoxy-1-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a tetrahydroisoquinoline core substituted with ethoxy groups at the 6 and 7 positions and an ethoxyphenyl group at the 1 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-diethoxy-1-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-diethoxy-1-tetralone and 4-ethoxybenzylamine.
Formation of the Intermediate: The initial step involves the condensation of 6,7-diethoxy-1-tetralone with 4-ethoxybenzylamine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired tetrahydroisoquinoline product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7-Diethoxy-1-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can further modify the tetrahydroisoquinoline core, potentially leading to the formation of dihydroisoquinoline or fully reduced isoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce additional functional groups onto the aromatic ring or the tetrahydroisoquinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline or isoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the reagents used.
Scientific Research Applications
6,7-Diethoxy-1-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders, cardiovascular diseases, and cancer.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,7-diethoxy-1-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including signal transduction, apoptosis, and oxidative stress response.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
- 6,7-Diethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6,7-Diethoxy-1-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of ethoxy groups at the 6 and 7 positions and an ethoxyphenyl group at the 1 position can enhance its lipophilicity and potentially improve its interaction with biological targets.
Properties
IUPAC Name |
6,7-diethoxy-1-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-4-23-17-9-7-15(8-10-17)21-18-14-20(25-6-3)19(24-5-2)13-16(18)11-12-22-21/h7-10,13-14,21-22H,4-6,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITGIXSXFHMOBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=CC(=C(C=C3CCN2)OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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